molecular formula C26H26N2O4 B10841380 2,7-Bis(cyclopentanecarbonamido)anthraquinone

2,7-Bis(cyclopentanecarbonamido)anthraquinone

Cat. No.: B10841380
M. Wt: 430.5 g/mol
InChI Key: IYTIDEOSIOFBPE-UHFFFAOYSA-N
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Description

2,7-Bis(cyclopentanecarbonamido)anthraquinone is a synthetic organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound is characterized by the presence of two cyclopentanecarbonamido groups attached to the anthraquinone core at positions 2 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(cyclopentanecarbonamido)anthraquinone typically involves the acetylation of 2,7-diaminoanthraquinone. The reaction conditions often include the use of acetyl chloride as the acetylating agent

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acetylation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis(cyclopentanecarbonamido)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The amido groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

2,7-Bis(cyclopentanecarbonamido)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(cyclopentanecarbonamido)anthraquinone involves its interaction with cellular proteins and enzymes. It primarily targets enzymes involved in DNA replication and repair, such as topoisomerases and telomerases . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its stability and reactivity. This makes it particularly valuable in research and industrial applications, where precise control over chemical properties is essential.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[7-(cyclopentanecarbonylamino)-9,10-dioxoanthracen-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C26H26N2O4/c29-23-19-11-9-17(27-25(31)15-5-1-2-6-15)13-21(19)24(30)22-14-18(10-12-20(22)23)28-26(32)16-7-3-4-8-16/h9-16H,1-8H2,(H,27,31)(H,28,32)

InChI Key

IYTIDEOSIOFBPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)C5CCCC5

Origin of Product

United States

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